molecular formula C8H6N4O B038955 3H-1,2,4-Triazolo[4,3-a]benzimidazol-3-one,1,2-dihydro-(9CI) CAS No. 116577-81-2

3H-1,2,4-Triazolo[4,3-a]benzimidazol-3-one,1,2-dihydro-(9CI)

Cat. No.: B038955
CAS No.: 116577-81-2
M. Wt: 174.16 g/mol
InChI Key: KTWMSBXRHWMDDR-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. This compound is characterized by a fused ring system consisting of a triazole ring and a benzimidazole ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of 2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2,3-dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-8-11-10-7-9-5-3-1-2-4-6(5)12(7)8/h1-4H,(H,9,10)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWMSBXRHWMDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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